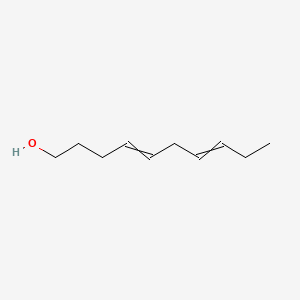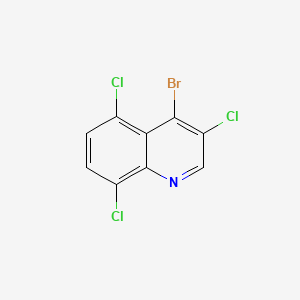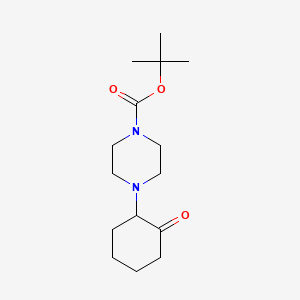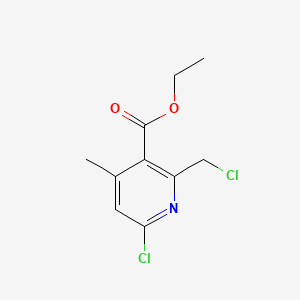
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its anti-inflammatory, antiviral, and anticancer properties.
科学的研究の応用
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate has several potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to possess antiviral activity against hepatitis C virus and herpes simplex virus. It has also demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
作用機序
The mechanism of action of Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation, viral replication, and cancer progression. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory cytokines. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the replication of hepatitis C virus and herpes simplex virus. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
One advantage of using Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate in lab experiments is its potential for use in developing new anti-inflammatory, antiviral, and anticancer drugs. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound.
将来の方向性
There are several future directions for research on Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate. One direction is to further investigate its mechanism of action and identify specific targets for its anti-inflammatory, antiviral, and anticancer properties. Another direction is to optimize the synthesis method for improved yield and purity. Additionally, future studies should focus on determining the safety and toxicity profile of this compound in animal models and humans. Finally, there is a need for clinical trials to evaluate the efficacy of this compound in treating inflammatory, viral, and cancerous diseases.
合成法
The synthesis of Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate involves the reaction of 6-chloro-2-(chloromethyl)-4-methylnicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds via an esterification mechanism, resulting in the formation of this compound. The purity of the compound can be improved through recrystallization and column chromatography.
特性
IUPAC Name |
ethyl 6-chloro-2-(chloromethyl)-4-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-3-15-10(14)9-6(2)4-8(12)13-7(9)5-11/h4H,3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCYYJAXVLNSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

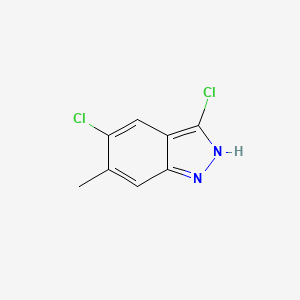
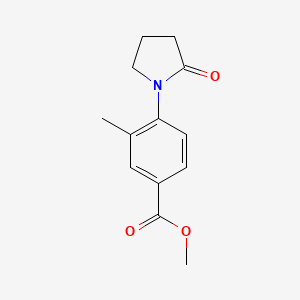
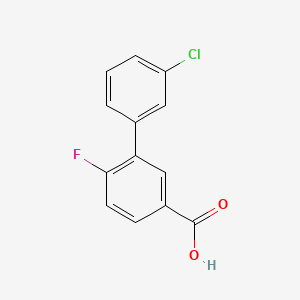

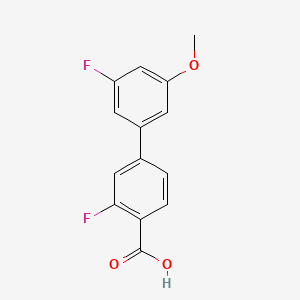
![1-[1-(2-Hydroxypropyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)
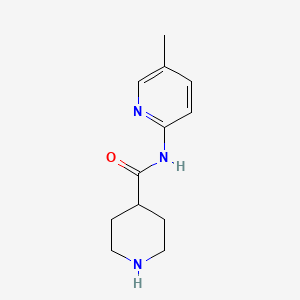
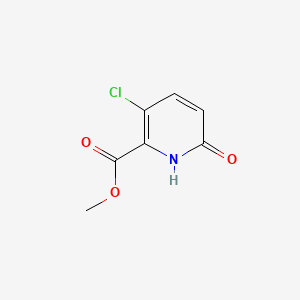
![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)
